molecular formula C25H30N8O15 B12694803 Einecs 279-485-8 CAS No. 80484-34-0

Einecs 279-485-8

Cat. No.: B12694803
CAS No.: 80484-34-0
M. Wt: 682.6 g/mol
InChI Key: LBIDCMMPFWFNQI-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 279-485-8 is a unique identifier for a chemical substance registered in the European Union’s pre-1981 inventory. The absence of specific structural or functional data for EINECS 279-485-8 in the evidence necessitates reliance on generalized methodologies for comparative analysis, as outlined in toxicological and computational chemistry studies .

Properties

CAS No.

80484-34-0

Molecular Formula

C25H30N8O15

Molecular Weight

682.6 g/mol

IUPAC Name

1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one;2,4,6-trinitrophenol

InChI

InChI=1S/C13H24N2O.2C6H3N3O7/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11-12H,3-10H2,1-2H3;2*1-2,10H

InChI Key

LBIDCMMPFWFNQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC(=O)CC2CCCN2C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Einecs 279-485-8 involve the reaction of (1-methylpyrrolidin-2-yl)methyl with bis (4-chlorophenoxy)acetate in the presence of hydrochloric acid. The industrial production methods typically involve the use of solvents and catalysts to optimize yield and purity .

Chemical Reactions Analysis

Hydrolysis with Water

HDI undergoes hydrolysis in aqueous environments, producing hexamethylene diamine (HDA) and polyurea derivatives. The reaction follows:

C12H22N2O2+H2OC6H16N2+CO2+Polyurea\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{C}_{6}\text{H}_{16}\text{N}_2 + \text{CO}_2 + \text{Polyurea}

  • Kinetics : Hydrolysis reaches 90% completion within 30 minutes at 20°C in water .

  • Mechanism : Nucleophilic attack by water on the isocyanate carbon, forming unstable carbamic acid intermediates that decompose to amines and CO₂ .

  • Byproducts : Oligomeric ureas form via secondary reactions between HDI and released amines .

Table 1: Hydrolysis Products Under Physiological Conditions

Product Typem/z (Observed)Structure ConfirmationSource
Dimer (urea)259.25/285.23LC-MS/MS fragmentation
Trimer (oligourea)401.36/427.35Collision-induced dissociation

Reaction with Alcohols (Polyurethane Formation)

HDI reacts exothermically with alcohols to form polyurethanes, critical in coatings and adhesives:

HDI+R-OHR-O-(CO)-NH-(CH2)6-NH-(CO)-O-R\text{HDI} + \text{R-OH} \rightarrow \text{R-O-(CO)-NH-(CH}_2\text{)}_6\text{-NH-(CO)-O-R}

  • Conditions : Typically catalyzed by tin compounds (e.g., dibutyltin dilaurate) at 60–100°C .

  • Reactivity : Primary alcohols react faster than secondary alcohols due to steric effects .

  • Safety : Base-catalyzed reactions with alcohols may become violently exothermic without solvent dilution .

Reaction with Amines (Polyurea Formation)

HDI reacts with amines to form urea linkages, a key step in elastomer production:

HDI+R-NH2R-NH-(CO)-NH-(CH2)6-NH-(CO)-NH-R\text{HDI} + \text{R-NH}_2 \rightarrow \text{R-NH-(CO)-NH-(CH}_2\text{)}_6\text{-NH-(CO)-NH-R}

  • Kinetics : Reaction rates depend on amine nucleophilicity, with aliphatic amines reacting faster than aromatic counterparts .

  • Industrial Use : Stoichiometric control ensures linear or cross-linked polymer architectures .

Polymerization in Solution

HDI undergoes spontaneous polymerization under physiological conditions, forming oligoureas:

  • Evidence : LC-MS studies detected [M+H]⁺ ions (e.g., m/z 260.23) corresponding to urea-linked oligomers in protein-containing buffered solutions .

  • Biological Relevance : These polymers may contribute to HDI’s allergenic and asthmagenic properties by forming neoantigens .

Scientific Research Applications

Einecs 279-485-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 279-485-8 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Methodology for Comparative Analysis

Structural Similarity Metrics

Similarity between compounds is quantified using the Tanimoto coefficient , calculated via 2D molecular fingerprints (e.g., PubChem fingerprints). A threshold of ≥70% similarity is often used to define "analogs" for read-across structure-activity relationship (RASAR) models . This approach enables predictive toxicological assessments by linking uncharacterized EINECS compounds to well-studied analogs .

Data Sources

  • Labeled Compounds : High-quality toxicological data from regulatory lists (e.g., REACH Annex VI) serve as labeled reference sets.
  • Unlabeled Compounds : EINECS entries (e.g., 33,000 substances) are compared against labeled analogs to predict hazards .

Comparison with Similar Compounds

Key Parameters for Comparison

Comparative analysis focuses on:

  • Physicochemical properties (e.g., molecular weight, logP, solubility).
  • Structural features (e.g., aromaticity, functional groups).

Example Data Table: Hypothetical Analogs of EINECS 279-485-8

The following table illustrates a hypothetical comparison based on methodologies from CAS reports ():

CAS No. Molecular Formula Molecular Weight Similarity (Tanimoto) Key Functional Groups Toxicity Profile (Predicted)
769-92-6 C₁₀H₁₂O₂ 164.20 0.97 Carboxylic acid Low bioaccumulation
28899-75-4 C₉H₆ClNO₂ 195.60 0.83 Chloroindole Moderate hepatotoxicity
79349-82-9 C₉H₁₀N₂O₃S 226.25 0.91 Sulfonamide High solubility

Note: Data modeled after ; toxicity predictions assume RASAR-based read-across.

Research Findings and Discussion

Efficiency of Similarity-Based Coverage

A study comparing 1,387 labeled compounds (REACH Annex VI) with 33,000 EINECS substances demonstrated that ≥70% similarity covers >20,000 unlabeled compounds, enabling hazard predictions with minimal experimental data . For this compound, analogous compounds (e.g., CAS 769-92-6) could provide predictive insights into its environmental persistence or metabolic pathways.

Limitations and Uncertainties

  • Threshold Sensitivity : A 70% Tanimoto cutoff may exclude structurally divergent but toxicologically relevant analogs.
  • Data Gaps : Absence of experimental data for this compound increases reliance on extrapolation, introducing uncertainty .

Q & A

Q. How should I structure a manuscript to highlight methodological rigor for this compound studies?

  • Methodological Answer : Follow IMRaD format with explicit subheadings (e.g., "Spectral Validation" under Methods). Use supplementary materials for raw datasets and code. Pre-register hypotheses on platforms like Open Science Framework. Address reviewer critiques by cross-referencing reproducibility guidelines in Chemistry journals .

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